1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Octanol-water partition coefficient Density Boiling point

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (CAS 35109-60-5), also known as 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) or TBP-DBPE, is a pentabrominated aromatic ether with molecular formula C9H7Br5O and a molecular weight of 530.67 g/mol. It is the principal component of the legacy commercial brominated flame retardant (BFR) Bromkal 73-5 PE, produced from the mid-1970s.

Molecular Formula C9H7Br5O
Molecular Weight 530.7 g/mol
CAS No. 35109-60-5
Cat. No. B030683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
CAS35109-60-5
Synonyms1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene;  2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether;  2,4,6-Tribromophenyl 2,3-Dibromopropyl Ether; _x000B__x000B_
Molecular FormulaC9H7Br5O
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br
InChIInChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2
InChIKeyQXWYPAKUEHGJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (CAS 35109-60-5): What Procurement Scientists Must Know About This Brominated Flame Retardant


1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (CAS 35109-60-5), also known as 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) or TBP-DBPE, is a pentabrominated aromatic ether with molecular formula C9H7Br5O and a molecular weight of 530.67 g/mol [1]. It is the principal component of the legacy commercial brominated flame retardant (BFR) Bromkal 73-5 PE, produced from the mid-1970s [2]. DPTE is synthesized by electrophilic addition of bromine to allyl-2,4,6-tribromophenyl ether (ATE), yielding a chiral racemate [2]. Its high bromine content and physicochemical profile have made it a retrospectively significant environmental contaminant detected in Arctic marine biota at concentrations comparable to polybrominated diphenyl ethers (PBDEs) [3].

Why Generic 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene Specifications Cannot Be Interchanged with Other Brominated Flame Retardants


Substituting DPTE with another brominated flame retardant—even a structurally close analog such as allyl-2,4,6-tribromophenyl ether (ATE) or 2-bromoallyl-2,4,6-tribromophenyl ether (BATE)—introduces multiple quantifiable divergences that compromise environmental fate modeling, toxicological interpretation, and analytical method validation. DPTE, bearing five bromine atoms across both aromatic and aliphatic positions, exhibits a logP of approximately 5.92 and a density of 2.393 g/cm³ [1], substantially exceeding the corresponding values for ATE (logP 4.98, density 1.950 g/cm³) [2]. These physicochemical differences directly alter bioaccumulation potential and chromatographic retention behavior. Moreover, DPTE functions as a potent androgen receptor (AR) antagonist [3], whereas related compounds like TBECH act as AR agonists [4], meaning that in vitro and in vivo toxicological outcomes cannot be extrapolated among in-class brominated flame retardants. Generic interchange thus invalidates both quantitative exposure assessment and mechanistic hazard characterization.

Quantitative Differentiation Evidence for 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene Versus Closest Analogs


Physicochemical Divergence: LogP, Density, and Boiling Point of DPTE vs. ATE

DPTE and its synthetic precursor ATE (allyl-2,4,6-tribromophenyl ether) are structurally adjacent compounds, yet their fundamental physicochemical properties diverge markedly. DPTE displays a logP of 5.92 (SIELC) and a density of 2.393 ± 0.06 g/cm³ [1], compared to a logP of 4.98 and a density of 1.950 ± 0.06 g/cm³ for ATE [2]. The boiling point of DPTE (446.6 ± 45.0 °C at 760 mmHg) [1] is approximately 107 °C higher than that of ATE (339.5 ± 37.0 °C) [2]. These differences are not trivial: the logP gap of ~0.94 units corresponds to a roughly 8.7-fold higher predicted octanol-water partition coefficient for DPTE, directly influencing environmental partitioning and bioaccumulation modeling.

Octanol-water partition coefficient Density Boiling point Physicochemical characterization

Environmental Bioaccumulation Magnitude: DPTE Concentrations in Arctic Seal Blubber vs. Legacy PBDEs

In blubber of hooded seals (Cystophora cristata) from the Barents Sea, DPTE was the dominating organobromine compound, reaching concentrations up to 470 μg/kg wet weight (ww), with brain concentrations up to 340 μg/kg ww [1]. By comparison, the well-known anthropogenic BDE 47 and BDE 99 were present in the same samples but at lower levels, alongside ATE (blubber: 5.4–9.1 μg/kg ww; brain: 3.1–10 μg/kg ww) and BATE (blubber: 4.9–6.5 μg/kg ww; brain: 1.9–8.0 μg/kg ww) [1]. A 2019 Arctic review confirmed that TBP-DBPE (i.e., DPTE) and decabromodiphenyl ethane (DBDPE) were exceptions among halogenated flame retardants with concentrations comparable to PBDEs in some species, whereas most other current-use HFRs were typically lower [2].

Bioaccumulation Marine mammals Arctic monitoring PBDE comparison

Blood-Brain Barrier Penetration: DPTE Dominance in Seal Brain vs. PBDE Exclusion

In harp seal (Phoca groenlandica) brain samples, DPTE, ATE, and BATE were the most abundant organobromine compounds, whereas PBDEs and the natural dibromo-trichloro-monoterpene MHC-1 were virtually absent [1]. DPTE brain concentrations reached 130–340 μg/kg ww, with ATE at 3.1–10 μg/kg ww and BATE at 1.9–8.0 μg/kg ww [1]. This dramatic enrichment of DPTE over PBDEs in brain tissue—where PBDEs were undetectable—indicates that DPTE possesses the molecular properties necessary to cross the blood-brain barrier, a characteristic not shared by the broader PBDE class in this study system.

Blood-brain barrier Neurotoxicology Brain tissue concentration PBDE comparison

Androgen Receptor Antagonism: DPTE as a Potent AR Antagonist vs. TBECH as an AR Agonist

In vitro bioassays have established that DPTE is a potent androgen receptor (AR) antagonist, binding to the AR and inhibiting its transcriptional activity [1]. In contrast, another brominated flame retardant, TBECH (tetrabromoethylcyclohexane), acts as a potent AR agonist [1]. In silico docking analysis using MOE and ICM software confirmed that DPTE, alongside ATE and BATE, binds to the zebrafish AR (zAR) [2]. In vivo, DPTE exposure in mice altered prostate growth, histology, and gene expression patterns associated with AR regulation [1]. This agonist/antagonist dichotomy within the BFR class means that toxicological hazard cannot be inferred from one BFR to another; DPTE's antagonistic activity creates a fundamentally different biological response profile.

Androgen receptor Endocrine disruption In vitro bioassay Nuclear receptor

Environmental Long-Range Transport: DPTE Detected in Remote Arctic Biota vs. TBBPA Below Detection Limits

A comprehensive 2019 review of Arctic ecosystems identified DPTE (as TBP-DBPE) as one of only two halogenated flame retardants (alongside DBDPE) found at concentrations comparable to legacy PBDEs in marine biota [1]. In stark contrast, tetrabromobisphenol A (TBBPA), one of the highest-volume BFRs globally, was only detected sporadically and exclusively in abiotic matrices within the same Arctic studies [1]. This differential detection pattern—DPTE present at PBDE-like levels in biota, TBBPA essentially absent—demonstrates that DPTE's combination of physicochemical properties (high logP, low volatility, resistance to degradation) enables long-range atmospheric transport and subsequent bioaccumulation that other commercially dominant BFRs do not achieve.

Long-range atmospheric transport Arctic contamination Environmental monitoring Persistent organic pollutant

Highest-Value Application Scenarios for Procuring 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (CAS 35109-60-5)


Certified Reference Standard for Environmental Monitoring of Emerging BFRs in Arctic and Marine Ecosystems

Given that DPTE has been identified as the dominant organobromine contaminant in Arctic seal blubber and brain at concentrations up to 470 μg/kg ww—exceeding both its structural analogs (ATE, BATE) and legacy PBDEs [1]—procurement of high-purity DPTE as a certified reference standard is essential for any environmental monitoring program targeting halogenated flame retardants in marine food webs. Its unique GC/ECNI-MS fragmentation pattern (dominant [Br]⁻ at m/z 79 and [Br₂]⁻ at m/z 158) [1] enables definitive identification, and its detection at PBDE-comparable levels in multiple Arctic species [2] makes it a priority analyte for temporal trend studies under the Stockholm Convention on Persistent Organic Pollutants.

Neurotoxicological Research Standard for Blood-Brain Barrier Penetration Studies of Halogenated Compounds

The selective accumulation of DPTE in harp seal brain tissue (130–340 μg/kg ww) while PBDEs were virtually absent [1] establishes DPTE as a uniquely valuable standard for in vitro and in vivo blood-brain barrier (BBB) penetration studies. Unlike the more widely studied PBDEs, DPTE's molecular properties facilitate BBB crossing, making it a critical positive control compound for assays evaluating the neurotoxicokinetics of brominated aromatic ethers. Any laboratory investigating the neurological impacts of flame retardants must include DPTE to ensure their model systems can detect compounds that partition into brain tissue.

Androgen Receptor Antagonist Reference Compound for Endocrine Disruption Screening

DPTE's established potent AR antagonist activity—confirmed through in silico docking, in vitro transactivation assays, and in vivo prostate histopathology [3][4]—positions it as a key reference antagonist for endocrine disruption screening panels. With TBECH serving as a BFR-class AR agonist [3], DPTE provides the antagonistic counter-standard within the same chemical family. Procuring DPTE alongside TBECH enables a complete agonist/antagonist calibration set for AR-mediated reporter gene assays, allowing toxicology laboratories to benchmark novel BFRs against compounds with confirmed opposing activities at the same nuclear receptor.

Chromatographic Method Development and Metabolite Tracking for Forensic Environmental Chemistry

DPTE's chiral nature (racemate separable by enantioselective GC) [1] and its well-characterized biotransformation pathway—anaerobic reduction to ATE, followed by further degradation to 2,4,6-tribromophenol (TBP) [1]—make the compound uniquely suited as a system suitability standard for chiral GC-MS and HPLC method development in environmental forensics. Its significantly later GC retention time compared to ATE [1] and its distinctive mass spectral fingerprint provide unequivocal chromatographic resolution from co-occurring BFRs. Laboratories developing methods for environmental BFR analysis can use DPTE as a benchmark to validate column performance and mass spectrometer sensitivity for late-eluting, high-bromine-content analytes.

Quote Request

Request a Quote for 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.